Deamino-tyr-beta-ala-secretin
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Overview
Description
Deamino-tyr-beta-ala-secretin is a synthetic peptide analog of secretin, a hormone that plays a crucial role in the regulation of water homeostasis and the secretion of bicarbonate in the pancreas. This compound is often used in scientific research due to its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deamino-tyr-beta-ala-secretin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Deamino-tyr-beta-ala-secretin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Deamino-tyr-beta-ala-secretin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to secretin deficiency or dysfunction.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
Mechanism of Action
Deamino-tyr-beta-ala-secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation triggers a cascade of intracellular signaling events, leading to the secretion of bicarbonate and water in the pancreas. The molecular targets and pathways involved include the cAMP-PKA pathway and the regulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Secretin: The natural hormone with similar biological activity but less stability.
Vasoactive Intestinal Peptide (VIP): Another peptide hormone with overlapping functions but different receptor specificity.
Glucagon: A peptide hormone involved in glucose metabolism with some structural similarities.
Uniqueness
Deamino-tyr-beta-ala-secretin is unique due to its enhanced stability and resistance to enzymatic degradation compared to natural secretin. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
61417-46-7 |
---|---|
Molecular Formula |
C142H233N45O44 |
Molecular Weight |
3274.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[3-[3-(4-hydroxyphenyl)propanoylamino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H233N45O44/c1-67(2)49-88(131(224)186-111(73(13)14)114(145)207)165-106(199)60-160-116(209)85(36-39-102(143)195)170-125(218)91(52-70(7)8)177-127(220)92(53-71(9)10)175-119(212)82(28-22-45-157-140(148)149)167-122(215)86(37-40-103(144)196)171-126(219)90(51-69(5)6)173-118(211)81(27-21-44-156-139(146)147)166-115(208)74(15)163-133(226)98(62-188)181-130(223)97(58-110(205)206)179-121(214)83(29-23-46-158-141(150)151)168-124(217)89(50-68(3)4)174-120(213)84(30-24-47-159-142(152)153)169-134(227)99(63-189)182-128(221)93(54-72(11)12)176-123(216)87(38-42-108(201)202)172-135(228)101(65-191)184-138(231)113(76(17)193)187-132(225)94(55-78-25-19-18-20-26-78)180-137(230)112(75(16)192)185-107(200)61-161-117(210)96(57-109(203)204)178-136(229)100(64-190)183-129(222)95(56-79-59-154-66-162-79)164-105(198)43-48-155-104(197)41-33-77-31-34-80(194)35-32-77/h18-20,25-26,31-32,34-35,59,66-76,81-101,111-113,188-194H,21-24,27-30,33,36-58,60-65H2,1-17H3,(H2,143,195)(H2,144,196)(H2,145,207)(H,154,162)(H,155,197)(H,160,209)(H,161,210)(H,163,226)(H,164,198)(H,165,199)(H,166,208)(H,167,215)(H,168,217)(H,169,227)(H,170,218)(H,171,219)(H,172,228)(H,173,211)(H,174,213)(H,175,212)(H,176,216)(H,177,220)(H,178,229)(H,179,214)(H,180,230)(H,181,223)(H,182,221)(H,183,222)(H,184,231)(H,185,200)(H,186,224)(H,187,225)(H,201,202)(H,203,204)(H,205,206)(H4,146,147,156)(H4,148,149,157)(H4,150,151,158)(H4,152,153,159)/t74-,75+,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 |
InChI Key |
SSNOLQGOKGOOCG-DSOQYHOLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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